([1,1'-Biphenyl]-4,4'-diyl)bis[(4-chlorophenyl)methanone]
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
([1,1’-Biphenyl]-4,4’-diyl)bis[(4-chlorophenyl)methanone]: is an organic compound characterized by its biphenyl core structure with two 4-chlorophenyl groups attached to each phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ([1,1’-Biphenyl]-4,4’-diyl)bis[(4-chlorophenyl)methanone] typically involves the reaction of biphenyl with 4-chlorobenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction proceeds through a Friedel-Crafts acylation mechanism, where the biphenyl acts as the nucleophile, attacking the carbonyl carbon of the 4-chlorobenzoyl chloride, resulting in the formation of the desired product.
Industrial Production Methods: On an industrial scale, the production of ([1,1’-Biphenyl]-4,4’-diyl)bis[(4-chlorophenyl)methanone] follows similar synthetic routes but with optimized reaction conditions to enhance yield and purity. This may involve the use of continuous flow reactors, higher temperatures, and pressures, as well as advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions: ([1,1’-Biphenyl]-4,4’-diyl)bis[(4-chlorophenyl)methanone] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of carboxylic acid derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohol derivatives.
Substitution: The compound can undergo electrophilic aromatic substitution reactions, where the chlorine atoms can be replaced by other substituents such as nitro groups (NO2) or amino groups (NH2) using appropriate reagents and conditions.
Common Reagents and Conditions:
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: LiAlH4 in dry ether, NaBH4 in methanol.
Substitution: Nitration using nitric acid (HNO3) and sulfuric acid (H2SO4), amination using ammonia (NH3) or amines.
Major Products Formed:
Oxidation: Carboxylic acid derivatives.
Reduction: Alcohol derivatives.
Substitution: Nitro or amino derivatives.
Scientific Research Applications
Chemistry: ([1,1’-Biphenyl]-4,4’-diyl)bis[(4-chlorophenyl)methanone] is used as a building block in organic synthesis, particularly in the development of novel organic materials and polymers.
Medicine: In medicinal chemistry, ([1,1’-Biphenyl]-4,4’-diyl)bis[(4-chlorophenyl)methanone] is investigated for its potential therapeutic properties, including its role as an anti-inflammatory or anticancer agent.
Industry: The compound is used in the production of specialty chemicals, including dyes, pigments, and pharmaceuticals.
Mechanism of Action
The mechanism of action of ([1,1’-Biphenyl]-4,4’-diyl)bis[(4-chlorophenyl)methanone] involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the modulation of biochemical pathways. For example, in biological systems, the compound may inhibit the activity of certain enzymes by binding to their active sites, thereby affecting cellular processes.
Comparison with Similar Compounds
Biphenyl: A simpler analog with a similar biphenyl core structure but lacking the 4-chlorophenyl groups.
4,4’-Dichlorobiphenyl: A related compound with chlorine atoms attached to the biphenyl core.
4,4’-Dibromobiphenyl: Another analog with bromine atoms instead of chlorine.
Uniqueness: ([1,1’-Biphenyl]-4,4’-diyl)bis[(4-chlorophenyl)methanone] is unique due to the presence of both biphenyl and 4-chlorophenyl groups, which confer distinct chemical and physical properties, making it suitable for specific applications in various fields.
Properties
CAS No. |
54626-89-0 |
---|---|
Molecular Formula |
C26H16Cl2O2 |
Molecular Weight |
431.3 g/mol |
IUPAC Name |
[4-[4-(4-chlorobenzoyl)phenyl]phenyl]-(4-chlorophenyl)methanone |
InChI |
InChI=1S/C26H16Cl2O2/c27-23-13-9-21(10-14-23)25(29)19-5-1-17(2-6-19)18-3-7-20(8-4-18)26(30)22-11-15-24(28)16-12-22/h1-16H |
InChI Key |
AXMHKSSVDDGXEI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=C(C=C2)C(=O)C3=CC=C(C=C3)Cl)C(=O)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.